3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with a unique structure that combines a chlorophenyl group, a phenyl group, and a fluorenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzaldehyde with benzene in the presence of a catalyst to form 4-(3-chlorophenyl)benzaldehyde. This intermediate is then reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- (S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-Benzo[1,3]dioxol-5-yl-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
Uniqueness
Compared to similar compounds, 3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C30H24ClNO4 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C30H24ClNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34) |
InChI Key |
RPGFDSRYCOWLSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl)C(=O)O |
Origin of Product |
United States |
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